Aurantiamide benzoate

Description

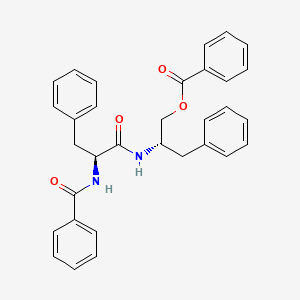

isolated from Cunila spicata and Hyptis fasciculata, two tropical medicinal plants; structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H30N2O4 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate |

InChI |

InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)34-29(22-25-15-7-2-8-16-25)31(36)33-28(21-24-13-5-1-6-14-24)23-38-32(37)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,36)(H,34,35)/t28-,29-/m0/s1 |

InChI Key |

WJJGUIYRXBJSMQ-VMPREFPWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](COC(=O)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Aurantiamide Benzoate: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide benzoate, a naturally occurring dipeptide derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on presenting detailed experimental protocols and quantitative data to aid researchers in their investigative pursuits.

This compound has been identified as a potent inhibitor of xanthine oxidase, with an IC50 value of 70 μM.[1] This compound has been isolated from various plant species, notably from the genus Piper. This document will delve into the methodologies for its extraction and purification, present its key physicochemical and spectroscopic data, and discuss its known biological activities.

Physicochemical and Spectroscopic Data

A clear understanding of the fundamental properties of this compound is crucial for its identification and characterization. The following table summarizes its key physicochemical and spectroscopic data.

| Property | Value |

| Molecular Formula | C₃₂H₃₀N₂O₄ |

| Molecular Weight | 506.6 g/mol |

| IUPAC Name | [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate |

| Appearance | White solid |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, J = 7.2 Hz, 2H), 7.52-7.40 (m, 3H), 7.35-7.10 (m, 10H), 6.55 (d, J = 8.4 Hz, 1H), 6.40 (d, J = 8.8 Hz, 1H), 4.85-4.78 (m, 1H), 4.60-4.50 (m, 1H), 4.40-4.30 (m, 1H), 3.20-3.00 (m, 2H), 2.95-2.80 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 171.5, 167.2, 166.8, 137.8, 136.5, 134.2, 133.0, 131.8, 129.8, 129.5, 129.2, 128.8, 128.6, 128.5, 128.4, 127.2, 127.0, 126.8, 70.5, 54.5, 52.8, 38.5, 37.2 |

Isolation of this compound from Piper aurantiacum

The following protocol details a representative method for the isolation and purification of this compound from the plant species Piper aurantiacum.

Experimental Protocol

1. Plant Material Collection and Preparation:

-

Collect fresh aerial parts of Piper aurantiacum.

-

Air-dry the plant material in the shade for 1-2 weeks.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Solvent Partitioning:

-

Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

-

Concentrate each fraction to dryness.

4. Chromatographic Purification:

-

Subject the chloroform-soluble fraction to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

-

Collect fractions of 50 mL each and monitor by thin-layer chromatography (TLC).

-

Combine fractions showing a prominent spot with an Rf value corresponding to this compound.

-

Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Experimental Workflow

Biological Activity: Xanthine Oxidase Inhibition

This compound has been identified as an inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

1. Reagents and Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

UV-Vis spectrophotometer

2. Assay Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of phosphate buffer (50 mM, pH 7.5), 25 µL of the test compound solution at various concentrations, and 25 µL of xanthine oxidase solution (0.1 U/mL).

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding 150 µL of xanthine solution (0.15 mM).

-

Measure the absorbance at 295 nm at regular intervals for 5 minutes.

-

The rate of uric acid formation is determined by the increase in absorbance.

-

Calculate the percentage inhibition of xanthine oxidase activity.

-

Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

Signaling Pathway

The inhibitory action of this compound directly impacts the purine catabolism pathway by targeting the enzyme xanthine oxidase.

Conclusion

This technical guide provides a foundational understanding of this compound, from its discovery in natural sources to its isolation and primary biological activity. The detailed experimental protocols for isolation and the xanthine oxidase inhibition assay are intended to serve as a practical resource for researchers. The provided data and diagrams offer a clear and concise summary of the current knowledge on this compound. Further research into the broader pharmacological profile and potential therapeutic applications of this compound is warranted.

References

Aurantiamide Benzoate: A Comprehensive Technical Guide to its Natural Sources, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide benzoate, a naturally occurring dipeptide derivative, has garnered interest within the scientific community for its notable biological activities, particularly as a potent inhibitor of xanthine oxidase. This technical guide provides an in-depth overview of this compound, covering its natural sources, detailed protocols for its potential chemical synthesis, and an exploration of its known signaling pathway interactions. Quantitative data is summarized in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a deeper understanding of this promising bioactive compound.

Introduction

This compound, with the chemical name N-benzoyl-L-phenylalaninyl-L-phenylalaninol benzoate, is a member of the aurantiamide class of compounds. These are N-benzoylated dipeptides that have been isolated from various natural sources. The structural complexity and significant biological activities of these compounds make them attractive targets for natural product chemistry, synthetic chemistry, and drug discovery. This guide aims to consolidate the current knowledge on this compound, presenting it in a manner that is both comprehensive and accessible to researchers in the field.

Natural Sources and Isolation

This compound has been identified and isolated from two primary plant sources, both belonging to the Lamiaceae family.[1][2]

| Plant Species | Family |

| Cunila spicata | Lamiaceae |

| Hyptis fasciculata | Lamiaceae |

Table 1: Natural Sources of this compound

Experimental Protocol: Isolation from Natural Sources (General Approach)

2.1.1. Extraction

-

Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Cunila spicata or Hyptis fasciculata and grind them into a fine powder.

-

Maceration: Macerate the powdered plant material with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 48-72 hours). The process should be repeated multiple times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates from the maceration process and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Fractionation and Purification

-

Solvent-Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with this compound (likely the ethyl acetate or n-butanol fraction) is then subjected to column chromatography.

-

Stationary Phase: Silica gel is a common choice for the initial separation.

-

Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform/methanol mixtures), is employed to separate the different components.

-

-

Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield pure this compound.

2.1.3. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR for determining the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

References

An In-depth Technical Guide to Aurantiamide Benzoate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide benzoate is a naturally occurring dipeptide derivative that has garnered interest within the scientific community for its specific biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a focus on its role as a xanthine oxidase inhibitor. Detailed experimental protocols for its isolation and for the characterization of its enzymatic inhibition are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by a dipeptide core composed of phenylalanine residues, with one of the amino groups acylated with a benzoyl group and the C-terminus esterified with benzoic acid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₀N₂O₄ | [1][2] |

| Molecular Weight | 506.59 g/mol | [1][2] |

| IUPAC Name | [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate | [1][2] |

| CAS Number | 150881-02-0 | [1] |

| Physical Description | White powder/prisms | [1][3] |

| Melting Point | 207-208 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| SMILES | C1=CC=C(C=C1)CC(COC(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| UV (in CHCl₃) | λmax at 360 nm and 247 nm | [3] |

| IR (in CHCl₃) | νmax at 3302, 3062, 3030, 2924, 2854, 1746, 1638, 1532 cm⁻¹ | [3] |

| ¹H-NMR (400 MHz, CDCl₃) | Signals corresponding to aromatic protons, amide protons, and aliphatic protons of the dipeptide backbone. | [1][3] |

| ¹³C-NMR (100 MHz, CDCl₃) | Resonances for 32 carbons, including carbonyls, aromatic carbons, and aliphatic carbons. | [1][3] |

| EIMS | m/z (% intensity): 506 (M⁺, 3), 416 (6), 415 (16), 252 (19), 146 (80), 105 (100), 91 (44), 77 (43) | [3] |

Biological Activity and Mechanism of Action

The most prominently reported biological activity of this compound is its potent inhibition of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout.

Table 3: Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ Value | Reference |

| Xanthine Oxidase | 70 µM | [3][5] |

The inhibitory action of this compound on xanthine oxidase suggests its potential as a therapeutic agent for conditions associated with high uric acid levels.

Signaling Pathway

Figure 1: Inhibition of the xanthine oxidase pathway by this compound.

Experimental Protocols

Isolation of this compound from Natural Sources

This compound has been isolated from various plant species, including Artocarpus kemando and Streptomyces sp.[1][3]. The following is a generalized protocol for its isolation.

1. Extraction:

-

The air-dried and ground plant material (e.g., stem bark) is subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform, and then methanol.[3]

2. Chromatographic Separation:

-

The chloroform extract, which generally contains this compound, is concentrated under reduced pressure.

-

The crude extract is then subjected to silica gel column chromatography.[3]

-

The column is eluted with a gradient of solvents, such as a mixture of n-hexane and chloroform, gradually increasing the polarity with chloroform and then methanol.[3]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

-

Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or other techniques like chromatotron, using solvent systems such as hexane:acetone.[3]

4. Crystallization:

-

The purified compound is recrystallized from a suitable solvent, such as chloroform, to obtain pure white prisms of this compound.[3]

Figure 2: General workflow for the isolation of this compound.

Xanthine Oxidase Inhibition Assay

The following protocol is a standard method to determine the inhibitory effect of this compound on xanthine oxidase activity. The assay is based on measuring the increase in absorbance at 293 nm due to the formation of uric acid.[2]

Materials:

-

Xanthine oxidase solution (e.g., from bovine milk)

-

Xanthine solution (substrate)

-

Phosphate buffer (pH 7.5)

-

This compound solution (test inhibitor)

-

Allopurinol solution (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and xanthine solution.

-

Add a solution of this compound at various concentrations to the respective cuvettes. A control cuvette should contain the solvent used to dissolve the inhibitor.

-

Initiate the reaction by adding the xanthine oxidase solution to the mixture.

-

Immediately measure the change in absorbance at 293 nm over a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37 °C).[2]

-

The rate of uric acid formation is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

-

The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Figure 3: Experimental workflow for the xanthine oxidase inhibition assay.

Conclusion

This compound presents a well-defined chemical structure with established physicochemical properties. Its primary known biological function is the inhibition of xanthine oxidase, positioning it as a compound of interest for further investigation in the context of hyperuricemia and related disorders. The detailed protocols provided herein offer a foundation for researchers to isolate, characterize, and evaluate the biological activity of this natural product. Future studies may explore its broader pharmacological profile and potential therapeutic applications.

References

Biological Activity of Aurantiamide Benzoate: A Technical Guide

<

Executive Summary: Aurantiamide benzoate, a naturally occurring dipeptide derivative, has demonstrated a range of biological activities, with pronounced cytotoxic and anti-inflammatory effects. This document provides a comprehensive overview of its activity, detailing the molecular mechanisms, quantitative data from various studies, and the experimental protocols used for its evaluation. The primary mechanisms of action involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). This guide is intended for researchers and professionals in drug discovery and development, offering a consolidated resource on the therapeutic potential of this compound.

Introduction

This compound is a natural product that has been isolated from various sources, including tropical medicinal plants such as Cunila spicata and Hyptis fasciculata.[1][2] Chemically, it is a dipeptide derivative, and its structure contributes to its diverse biological activities. The growing interest in natural compounds for therapeutic applications has positioned this compound as a subject of scientific investigation, particularly for its potential in oncology and inflammatory diseases.

Key Biological Activities

The primary biological activities of this compound and its analogs, such as Aurantiamide acetate, are centered around its anti-inflammatory and cytotoxic properties. These effects are attributed to its ability to modulate critical cellular signaling pathways.

Anti-inflammatory Activity

This compound and related compounds exhibit significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. Studies have shown that these compounds can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models.[3][4][5] This inhibition is primarily achieved through the downregulation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5]

Cytotoxic Activity

While specific data on the cytotoxicity of this compound is emerging, related benzoic acid compounds have been evaluated for their effects on various human cell lines. For instance, methyl benzoate has been shown to be cytotoxic to human embryonic kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells at high concentrations.[6][7][8] The cytotoxic potential of such compounds is a critical area of research for developing novel anticancer agents.

Other Activities

This compound has also been identified as a potent inhibitor of xanthine oxidase, with an IC50 value of 70 μM.[1] Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic strategy for conditions like gout. Additionally, various flavonoids and polyphenols, classes of compounds to which this compound is related, are known to possess antimicrobial properties against a range of pathogens.[9][10][11]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound | Assay | Cell Line / Enzyme | IC50 Value | Reference |

| This compound | Xanthine Oxidase Inhibition | - | 70 μM | [1] |

| Aurantiamide acetate | TNF-α Secretion Inhibition | LPS-stimulated RAW264.7 | 16.90 μM | [4] |

Table 2: Cytotoxicity of Related Benzoate Compounds

| Compound | Cell Line | LC50 Value | Reference |

| Methyl Benzoate | HEK293 | ~11 mM | [6] |

| Methyl Benzoate | CACO2 | >11 mM | [6] |

| Vinyl Benzoate | HEK293 | 5.4 mM | [6] |

| Vinyl Benzoate | SH-SY5Y | 6.1 mM | [6] |

Signaling Pathway Analysis

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are crucial regulators of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation.[13][14] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] Aurantiamide acetate has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5]

Inhibition of the STAT3 Signaling Pathway

The STAT3 protein is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation.[15] In the canonical pathway, cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[16] This phosphorylation induces STAT3 dimerization, nuclear translocation, and subsequent activation of target gene expression.[16] Aberrant STAT3 activation is a hallmark of many cancers. Benzoic acid-based inhibitors have been shown to block STAT3 DNA-binding activity, and it is plausible that this compound acts through a similar mechanism, potentially by binding to the SH2 domain of STAT3 and preventing its phosphorylation and dimerization.[17][18]

Experimental Protocols

The evaluation of the biological activity of this compound involves standard in vitro assays. Detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[19]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere.[19]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 500 and 600 nm.[19]

Anti-inflammatory Assessment: Nitric Oxide (Griess) Assay

The Griess assay is used to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[22][23]

Principle: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a colored azo product.[24][25] The intensity of the color, measured by absorbance, is proportional to the nitrite concentration.[25]

Protocol:

-

Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent, typically LPS (e.g., 1 µg/mL), and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: Mix the supernatant with the Griess reagent in a separate 96-well plate.[22]

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.[22]

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[22][24]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined anti-inflammatory and potential cytotoxic activities. Its ability to modulate the NF-κB and STAT3 signaling pathways highlights its therapeutic potential for a variety of diseases, including chronic inflammatory conditions and cancer. Future research should focus on comprehensive in vivo studies to validate the in vitro findings, explore the full spectrum of its biological activities, and optimize its structure for enhanced potency and selectivity. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a clinical therapeutic agent.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | C32H30N2O4 | CID 102153907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Auranamide and Patriscabratine-Mechanisms and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 14. globalsciencebooks.info [globalsciencebooks.info]

- 15. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Nitric Oxide Griess Assay [bio-protocol.org]

- 23. Protocol Griess Test [protocols.io]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

Aurantiamide Benzoate as a Xanthine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide benzoate, a naturally occurring dipeptide derivative, has been identified as an inhibitor of xanthine oxidase, a key enzyme in purine metabolism. This technical guide provides a comprehensive overview of this compound's activity, including its known inhibitory concentration, and outlines detailed experimental protocols for its evaluation. Furthermore, this document explores the broader context of xanthine oxidase inhibition, its role in signaling pathways, and the methodologies required to fully characterize the inhibitory mechanism of this compound.

Introduction to Xanthine Oxidase and Its Inhibition

Xanthine oxidase (XO) is a crucial enzyme that catalyzes the final two steps of purine degradation, converting hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Under normal physiological conditions, this pathway is essential for the proper metabolism of purines. However, elevated activity of xanthine oxidase can lead to hyperuricemia, a condition characterized by excessive levels of uric acid in the blood, which is a primary cause of gout.[1] Moreover, the enzymatic reaction of xanthine oxidase produces reactive oxygen species (ROS), which are implicated in various pathological conditions, including inflammation and cardiovascular diseases. Therefore, inhibitors of xanthine oxidase are of significant therapeutic interest.

This compound: A Natural Dipeptide Derivative Inhibitor

This compound has been identified as a potent inhibitor of xanthine oxidase. While its precise mechanism of action is yet to be fully elucidated in publicly available literature, its inhibitory properties have been quantified.

Quantitative Data

The inhibitory activity of this compound against xanthine oxidase is summarized in the table below.

| Compound | Target Enzyme | IC50 Value |

| This compound | Xanthine Oxidase | 70 μM |

Experimental Protocols

To facilitate further research and validation of this compound's inhibitory activity, detailed experimental protocols are provided below.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

This compound (or other test compounds)

-

Allopurinol (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare various concentrations of this compound and allopurinol in a suitable solvent (e.g., DMSO), and then dilute in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of potassium phosphate buffer (pH 7.5)

-

25 µL of the test compound solution (or vehicle for control)

-

25 µL of xanthine oxidase solution

-

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of xanthine solution to each well.

-

Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Analysis (Lineweaver-Burk Plot)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis is essential.

Procedure:

-

Perform the xanthine oxidase inhibition assay as described in section 3.1, but with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound).

-

A typical experimental setup would involve at least three different concentrations of this compound (including a zero-inhibitor control) and five to six different concentrations of xanthine.

-

Measure the initial reaction velocities (rates) for each combination of substrate and inhibitor concentration.

-

Construct a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

Analyze the resulting plots to determine the mode of inhibition:

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

Mixed inhibition: Lines intersect at a point other than the axes.

-

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the purine metabolism pathway and a conceptual overview of the experimental workflow.

References

Spectroscopic and Mechanistic Insights into Aurantiamide Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aurantiamide benzoate, a naturally occurring dipeptide derivative. Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented, along with the experimental protocols for their acquisition. Furthermore, a proposed mechanism of action for its observed biological activities is illustrated, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterochloroform (CDCl₃) on a 400 MHz spectrometer for proton and 100 MHz for carbon nuclei. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound [1]

| Position | ¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| Phenylalanine-1 (Phe-1) | ||

| 2'' | 7.22-7.30 (m) | 129.2 |

| 3'' | 7.22-7.30 (m) | 128.5 |

| 4'' | 7.22-7.30 (m) | 126.8 |

| 5'' | 7.22-7.30 (m) | 128.5 |

| 6'' | 7.22-7.30 (m) | 129.2 |

| 7'' (CH₂) | 3.23 (dd), 3.29 (dd) | 38.2 |

| 8 (CH) | 4.94 (dd) | 53.8 |

| 9 (C=O) | - | 171.8 |

| 10 (NH) | 6.64 (d, 10.2) | - |

| Phenylalanine-2 (Phe-2) | ||

| 2''' | 7.22-7.30 (m) | 129.4 |

| 3''' | 7.22-7.30 (m) | 128.6 |

| 4''' | 7.22-7.30 (m) | 126.9 |

| 5''' | 7.22-7.30 (m) | 128.6 |

| 6''' | 7.22-7.30 (m) | 129.4 |

| 11 (CH₂) | 2.91 (dd), 3.02 (dd) | 37.0 |

| 12 (CH) | 4.64 (m) | 55.2 |

| 13 (NH) | 6.57 (d, 9.8) | - |

| Benzoyl Group (Amide) | ||

| 1' | - | 134.5 |

| 2'/6' | 7.70 (d, 9.6) | 127.0 |

| 3'/5' | 7.32 (m) | 128.6 |

| 4' | 7.44 (t, 9.0) | 131.6 |

| 14 (C=O) | - | 167.3 |

| Benzoate Group (Ester) | ||

| 1 | - | 130.3 |

| 2/6 | 7.66 (d, 9.0) | 129.7 |

| 3/5 | 7.40 (t, 9.0) | 128.4 |

| 4 | 7.52 (t, 9.0) | 133.0 |

| 7 (C=O) | - | 167.1 |

| 8 (CH₂) | 4.06 (dd), 4.56 (dd) | 65.5 |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) data was acquired on a Waters Xevo G2 QTOF mass spectrometer.[2] The analysis of this compound yielded a sodium adduct ion [M+Na]⁺ at m/z 529.2106, which corresponds to the molecular formula C₃₂H₃₀N₂O₄ (calculated for C₃₂H₃₀N₂O₄Na, 529.2103).[2] Electron ionization mass spectrometry (EIMS) showed a molecular ion peak [M]⁺ at m/z 506, consistent with the calculated molecular weight.[1]

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation | Molecular Formula |

| HRESIMS | ESI+ | 529.2106 | [M+Na]⁺ | C₃₂H₃₀N₂O₄ |

| EIMS | EI | 506 | [M]⁺ | C₃₂H₃₀N₂O₄ |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

This compound was isolated from the chloroform extract of the stem bark of Artocarpus kemando Miq. The crude extract was subjected to repeated column chromatography on silica gel using a hexane:acetone gradient. Further purification was achieved using a chromatotron with a silica gel support and a hexane:acetone mobile phase to yield pure this compound as white prisms.[1]

NMR Spectroscopy

A sample of pure this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were acquired on a Bruker AV 500 NMR spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.[2] Standard pulse sequences were used for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to enable full spectral assignment.

Mass Spectrometry

High-resolution mass spectra were obtained using a Waters Xevo G2 QTOF mass spectrometer with an ACQUITY UPLC BEH C-18 column (2.1 mm × 50 mm, 1.7 µm).[2] The sample was introduced via electrospray ionization (ESI) in positive ion mode. For electron ionization mass spectrometry (EIMS), a direct insertion probe was used.

Proposed Biological Activity and Signaling Pathway

This compound has been reported to exhibit several biological activities, including xanthine oxidase inhibition and anti-inflammatory effects.[3] While the precise signaling pathways for this compound are not fully elucidated, its structural analog, Aurantiamide acetate, has been shown to exert its anti-inflammatory and anti-viral effects through the inhibition of the NF-κB signaling pathway.[4][5] Given the structural similarity, a comparable mechanism is proposed for this compound.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. This compound has been identified as a potent inhibitor of xanthine oxidase.[3]

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway, leading to a reduction in the production of inflammatory mediators.

Below is a diagram illustrating the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

References

Aurantiamide Benzoate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Aurantiamide benzoate, a naturally occurring dipeptide derivative. It is intended for researchers, scientists, and professionals in drug development. This document covers the compound's fundamental properties, including its CAS number and molecular formula, and delves into its primary biological activity as a potent inhibitor of xanthine oxidase. Detailed experimental protocols for the xanthine oxidase inhibition assay are provided, alongside a discussion of potential, though not yet fully elucidated, signaling pathway interactions based on related compounds.

Core Compound Information

This compound is a natural product that has been isolated from two tropical medicinal plants, Cunila spicata and Hyptis fasciculata. Its core chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 150881-02-0 | [1] |

| Molecular Formula | C₃₂H₃₀N₂O₄ | [2][3] |

| Molecular Weight | 506.6 g/mol | [3] |

| IUPAC Name | [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate | [3] |

Biological Activity: Xanthine Oxidase Inhibition

The most well-documented biological activity of this compound is its potent inhibition of xanthine oxidase. Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout.

| Activity | IC₅₀ Value | Citation(s) |

| Xanthine Oxidase Inhibition | 70 µM | [1] |

Experimental Protocols

Isolation of this compound (General Protocol)

Workflow for Isolation:

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Preparation of Plant Material: The aerial parts of Cunila spicata or Hyptis fasciculata are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period, often with agitation. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions, particularly the less polar ones where dipeptides are likely to be present, are then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the individual compounds.

-

Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Xanthine Oxidase Inhibition Assay

The following is a detailed protocol for determining the xanthine oxidase inhibitory activity of this compound.

Workflow for Xanthine Oxidase Inhibition Assay:

Caption: A step-by-step workflow for the in vitro xanthine oxidase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

-

Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer.

-

Xanthine Oxidase Solution: Prepare a solution of xanthine oxidase from bovine milk in the phosphate buffer.

-

Test Compound Solution: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with the enzyme activity.

-

Positive Control: A solution of allopurinol, a known xanthine oxidase inhibitor.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, xanthine solution, and the test compound solution (or positive control/vehicle control).

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the xanthine oxidase solution to each well.

-

Immediately measure the absorbance at 290 nm (the wavelength at which uric acid absorbs) at time zero and then monitor the increase in absorbance over a set period (e.g., 15-30 minutes) using a microplate reader.

-

-

Data Analysis:

-

The rate of uric acid formation is determined from the change in absorbance over time.

-

The percentage inhibition of xanthine oxidase activity for each concentration of this compound is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

-

The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Potential Signaling Pathway Involvement

Direct experimental evidence for the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, studies on a structurally similar compound, Aurantiamide acetate , have shown anti-inflammatory and anti-viral effects through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway .

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Hypothesized NF-κB Inhibition by Aurantiamide Derivatives:

Caption: A hypothesized mechanism of action for this compound via inhibition of the NF-κB signaling pathway.

Given the structural similarity, it is plausible that this compound may also exert anti-inflammatory effects through a similar mechanism. However, this remains a hypothesis that requires direct experimental validation. Researchers are encouraged to investigate the effects of this compound on the NF-κB pathway, including the phosphorylation of IκB and the nuclear translocation of NF-κB subunits, in relevant cellular models.

Conclusion and Future Directions

This compound is a natural product with confirmed potent inhibitory activity against xanthine oxidase, making it a compound of interest for research related to hyperuricemia and gout. This guide has provided the foundational knowledge and experimental frameworks for researchers to work with this molecule.

Future research should focus on:

-

Developing and publishing a detailed, optimized protocol for the isolation of this compound from its natural sources.

-

Elucidating the precise mechanism of xanthine oxidase inhibition (e.g., competitive, non-competitive).

-

Investigating the potential anti-inflammatory properties of this compound and definitively determining its effects on the NF-κB and other inflammatory signaling pathways.

-

Conducting in vivo studies to assess the efficacy and safety of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to Known Derivatives of Aurantiamide and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of aurantiamide, a naturally occurring dipeptide, and its analogues. The document details their synthesis, biological properties, and underlying mechanisms of action, with a focus on their anti-inflammatory, analgesic, and neuroprotective potential. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key bioassays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to Aurantiamide and its Derivatives

Aurantiamide is a dipeptide derivative that has garnered significant interest in the scientific community due to its diverse pharmacological activities. Structurally, it consists of N-benzoylphenylalanine and phenylethylamine moieties. Modifications of this core structure have led to the synthesis and isolation of several derivatives with enhanced or novel biological properties. This guide will focus on key derivatives such as Aurantiamide Acetate, Auranamide, and Patriscabratine, among others, exploring their therapeutic potential.

Biological Properties of Aurantiamide Derivatives

The known derivatives of aurantiamide exhibit a range of biological activities, with anti-inflammatory, analgesic, and neuroprotective effects being the most prominent.

Anti-inflammatory Activity

Several aurantiamide derivatives have demonstrated potent anti-inflammatory properties. Aurantiamide acetate, for instance, has been shown to ameliorate lung inflammation in mouse models of acute lung injury.[1] It exerts its effects by reducing pathological changes, inflammatory cell infiltration, and the production of pro-inflammatory cytokines.[1] Similarly, auranamide and patriscabratine, two other amide compounds, exhibit dose-dependent downregulation of nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[2][3]

The anti-inflammatory mechanism of these derivatives is primarily attributed to the modulation of key signaling pathways, including the Nuclear Factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways. Auranamide and patriscabratine have been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes, while simultaneously inhibiting the pro-inflammatory NF-κB pathway.[2][3] Aurantiamide acetate also suppresses the activation of the NF-κB signaling pathway.[1][4]

Table 1: Anti-inflammatory Activity of Aurantiamide Derivatives

| Derivative | Model | Key Findings | Reference(s) |

| Aurantiamide Acetate | LPS-induced acute lung injury in mice | Reduced lung pathological changes, W/D ratio, MPO activity, and pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). Dose-dependently suppressed NF-κB and PI3K/AKT activation. | [1] |

| Aurantiamide Acetate | LPS-induced BV2 microglial cells | Inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2). Attenuated the expression of iNOS, COX-2, IL-1β, and TNF-α. Blocked the activation of NF-κB and phosphorylation of JNK and p38 MAPKs. | [4] |

| Auranamide | LPS-stimulated RAW264.7 macrophages | Dose-dependently downregulated NO production and pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ, TNF-α). Upregulated Nrf2 and HO-1 protein levels. | [2][3][5] |

| Patriscabratine | LPS-stimulated RAW264.7 macrophages | Dose-dependently downregulated NO production and pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ, TNF-α). Upregulated Nrf2 and HO-1 protein levels. | [2][3][5] |

Analgesic Activity

The analgesic properties of aurantiamide derivatives have been investigated through in vivo studies. A series of newly synthesized aurantiamide acetate analogues were evaluated for their analgesic activity using the tail-flick method in mice.[6] These compounds exhibited significant pharmacological activity, with pentapeptide and tricosamer-containing analogues demonstrating high potency.[6]

Table 2: Analgesic Activity of Aurantiamide Acetate Analogues

| Derivative Type | Animal Model | Assay | Dosage | Key Findings | Reference(s) |

| New aurantiamide acetate analogues (including pentapeptides and tricosamers) | Mice | Tail flick method | 25, 50, and 100 mg/kg body weight | Significant analgesic activity with no ulcerogenic liability. Pentapeptide and tricosamer analogues showed high potency. | [6] |

Neuroprotective Activity

Aurantiamide and its derivatives have shown promise as neuroprotective agents. Aurantiamide acetate has been found to exert neuroprotective effects in LPS-induced inflammation in microglia by regulating MAPK and NF-κB signaling pathways.[1]

Signaling Pathways and Mechanisms of Action

The biological activities of aurantiamide derivatives are underpinned by their interaction with specific cellular signaling pathways. The Nrf2 and NF-κB pathways are central to their anti-inflammatory and antioxidant effects.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like auranamide and patriscabratine, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2][3]

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. There, it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[1][4] Aurantiamide derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of NF-κB.[1][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the aurantiamide derivatives for a specified period (e.g., 24 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 4 hours.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Cell Culture and Treatment: RAW 264.7 cells are seeded in 24-well plates and treated with aurantiamide derivatives in the presence or absence of an inflammatory stimulus like LPS (1 µg/mL) for 24 hours.

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant in a 96-well plate.

-

Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[7][8][9]

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (180-200 g) are used.

-

Treatment: The animals are divided into groups and orally administered with the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the test aurantiamide derivative at different doses.

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11][12][13]

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Tail-Flick Test for Analgesic Activity

This is a common method to assess the central analgesic activity of compounds.[14][15]

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Apparatus: A tail-flick analgesiometer is used, which applies a radiant heat source to the tail.[16]

-

Baseline Measurement: The basal reaction time of each mouse to the heat stimulus is recorded. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[15]

-

Treatment: The mice are divided into groups and administered with the vehicle, a standard analgesic (e.g., morphine), or the test aurantiamide derivative.

-

Post-Treatment Measurement: The tail-flick latency is measured at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Analysis: An increase in the tail-flick latency compared to the baseline and the control group indicates an analgesic effect.

Synthesis of Aurantiamide Derivatives

The synthesis of aurantiamide derivatives typically involves standard peptide coupling reactions. For example, new aurantiamide acetate analogues have been synthesized by modifying the N-terminal substitution and the amino acid residue of the parent molecule.[6] The general synthetic approach involves the coupling of a protected amino acid with another amino acid or amine, followed by deprotection and further modifications. The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Conclusion and Future Directions

The derivatives of aurantiamide represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation, pain, and neurodegenerative diseases. The modulation of the Nrf2 and NF-κB signaling pathways appears to be a key mechanism underlying their beneficial effects. Future research should focus on the synthesis of a wider range of derivatives to establish a clear structure-activity relationship. Furthermore, more extensive preclinical studies, including pharmacokinetic and toxicological profiling, are necessary to advance these compounds towards clinical development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

- 1. Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory Effects of Auranamide and Patriscabratine-Mechanisms and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 11. inotiv.com [inotiv.com]

- 12. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Tail flick test - Wikipedia [en.wikipedia.org]

- 15. rjptsimlab.com [rjptsimlab.com]

- 16. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Aurantiamide Benzoate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays on Aurantiamide benzoate. The protocols focus on evaluating its cytotoxic and anti-inflammatory properties, building upon existing knowledge of related compounds and the benzoate moiety.

Introduction

This compound is a natural product isolated from medicinal plants.[1] A structurally related compound, Aurantiamide acetate, has been shown to possess significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways such as NF-κB and MAPK.[2] Furthermore, the benzoate component itself has demonstrated anti-inflammatory activity by suppressing the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.[3]

This document outlines a series of in vitro assays to characterize the biological activity of this compound, focusing on its potential as an anti-inflammatory agent. The primary assays described are the MTT assay to assess cell viability, the Griess assay to quantify nitric oxide production, and an ELISA for the measurement of pro-inflammatory cytokines.

Principle of the Assays

-

MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[4] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[5] This assay is crucial for determining the non-toxic concentration range of this compound for subsequent experiments.

-

Griess Assay (Nitric Oxide Quantification): Nitric oxide (NO) is a key inflammatory mediator produced by iNOS in macrophages upon stimulation with inflammatory agents like lipopolysaccharide (LPS). The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[6] The assay involves a two-step diazotization reaction where nitrite reacts with the Griess reagent to form a colored azo compound, with the absorbance being proportional to the nitrite concentration.[7][8]

-

ELISA (Cytokine Quantification): The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of soluble proteins, such as cytokines, in biological samples.[9][10] A sandwich ELISA format is typically used for cytokine analysis, where a capture antibody specific to the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine is "sandwiched" by a second, enzyme-conjugated detection antibody. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.[11] This protocol will focus on measuring the pro-inflammatory cytokines TNF-α and IL-1β.

Experimental Workflow

The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below.

Caption: Experimental workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophage cells and identify the optimal non-toxic concentration range for subsequent experiments.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).[5][12]

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[13] Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

-

Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a "vehicle control" (medium with DMSO) and a "cells only" control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[4]

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C.[4][12] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to reduce background noise.[4]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control cells.

Data Presentation:

| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.23 ± 0.07 | 98.4 |

| 1 | 1.20 ± 0.09 | 96.0 |

| 10 | 1.15 ± 0.06 | 92.0 |

| 25 | 1.05 ± 0.08 | 84.0 |

| 50 | 0.65 ± 0.05 | 52.0 |

| 100 | 0.20 ± 0.03 | 16.0 |

Data are representative examples.

Protocol 2: Anti-Inflammatory Activity Assessment

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.

A. Cell Culture and Treatment

Materials:

-

RAW 264.7 cells

-

Complete DMEM medium

-

This compound (at non-toxic concentrations determined by MTT assay)

-

Lipopolysaccharide (LPS) from E. coli

-

24-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL (1 mL per well) and incubate for 24 hours.[6]

-

Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of this compound (e.g., 1, 10, 25 µM). Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include the following controls:

-

Negative Control: Cells with medium only.

-

LPS Control: Cells with medium and LPS only.

-

Compound Control: Cells with medium and the highest concentration of this compound only.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant from each well. Store the supernatant at -80°C for subsequent analysis of NO and cytokines.

B. Nitric Oxide Quantification (Griess Assay)

Materials:

-

Collected cell culture supernatants

-

Griess Reagent (e.g., equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]

-

Sodium nitrite (NaNO₂) standard solution

-

96-well plate

Procedure:

-

Standard Curve: Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 1 to 100 µM.

-

Assay: Add 100 µL of each supernatant sample and standard to a 96-well plate in triplicate.

-

Griess Reaction: Add 100 µL of the Griess reagent to each well.[6]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[6]

-

Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Data Presentation:

| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |

| Control | 1.5 ± 0.2 | - |

| LPS (1 µg/mL) | 45.2 ± 3.5 | 0 |

| LPS + this compound (1 µM) | 40.1 ± 2.8 | 11.3 |

| LPS + this compound (10 µM) | 25.6 ± 2.1 | 43.4 |

| LPS + this compound (25 µM) | 12.3 ± 1.5 | 72.8 |

Data are representative examples.

C. Pro-inflammatory Cytokine Quantification (ELISA for TNF-α and IL-1β)

Materials:

-

Collected cell culture supernatants

-

Commercially available ELISA kits for mouse TNF-α and IL-1β (follow manufacturer's instructions)

-

Microplate reader

General Procedure (based on a typical sandwich ELISA protocol):

-

Plate Coating: Coat a 96-well plate with the capture antibody specific for TNF-α or IL-1β and incubate overnight.[10]

-

Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.

-

Sample Incubation: Add the collected supernatants and cytokine standards to the wells and incubate.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate.

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin/streptavidin (e.g., HRP-conjugate). Incubate.

-

Substrate Addition: Wash the plate and add the enzyme substrate (e.g., TMB). A color will develop.

-

Stop Reaction: Add a stop solution (e.g., H₂SO₄) to terminate the reaction.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Calculate the cytokine concentrations in the samples from the standard curve.

Data Presentation:

Table: Effect on TNF-α Production

| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition of TNF-α Production |

|---|---|---|

| Control | 25 ± 5 | - |

| LPS (1 µg/mL) | 1500 ± 120 | 0 |

| LPS + this compound (1 µM) | 1350 ± 110 | 10.0 |

| LPS + this compound (10 µM) | 850 ± 95 | 43.3 |

| LPS + this compound (25 µM) | 400 ± 50 | 73.3 |

Table: Effect on IL-1β Production

| Treatment | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-1β Production |

|---|---|---|

| Control | 15 ± 4 | - |

| LPS (1 µg/mL) | 800 ± 75 | 0 |

| LPS + this compound (1 µM) | 710 ± 60 | 11.3 |

| LPS + this compound (10 µM) | 420 ± 55 | 47.5 |

| LPS + this compound (25 µM) | 200 ± 30 | 75.0 |

Data are representative examples.

Key Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (p50/p65) to translocate into the nucleus, where it binds to the promoters of target genes, including iNOS, TNF-α, and IL-1β, initiating their transcription. This compound may interfere with this cascade, possibly at the level of IκBα degradation or NF-κB translocation.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium benzoate, a metabolite of cinnamon and a food additive, reduces microglial and astroglial inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. h-h-c.com [h-h-c.com]

- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Nitric Oxide Griess Assay [bio-protocol.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Aurantiamide Benzoate Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide benzoate is a naturally occurring dipeptide derivative that has garnered interest for its potential therapeutic properties. Notably, it has been identified as a potent inhibitor of xanthine oxidase (XO), a key enzyme in the purine catabolism pathway.[1] This pathway's final product in humans is uric acid; overproduction of which is implicated in hyperuricemia and gout. Furthermore, the enzymatic action of xanthine oxidase generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which contribute to oxidative stress and the pathophysiology of various cardiovascular and inflammatory diseases. The inhibition of xanthine oxidase, therefore, presents a promising therapeutic strategy for these conditions.

These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory activity of this compound against xanthine oxidase.

Signaling Pathway

Xanthine oxidase plays a crucial role in the terminal steps of purine metabolism. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][3][4] This process utilizes molecular oxygen as an electron acceptor, leading to the production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[2][3] These reactive oxygen species can contribute to cellular damage, inflammation, and the progression of various diseases.

Quantitative Data Summary

The following table summarizes the known quantitative data for the inhibitory activity of this compound against xanthine oxidase.

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

| This compound | Xanthine Oxidase | 70 | [1] |

Experimental Workflow

The experimental workflow for the this compound enzyme inhibition assay involves preparation of reagents, execution of the enzymatic reaction, and subsequent data analysis to determine the inhibitory activity.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol is designed for a 96-well microplate format, allowing for the testing of multiple concentrations of this compound.

Materials and Reagents

-

This compound

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Reagent Preparation

-

Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare a 50 mM solution of potassium phosphate and adjust the pH to 7.5.

-